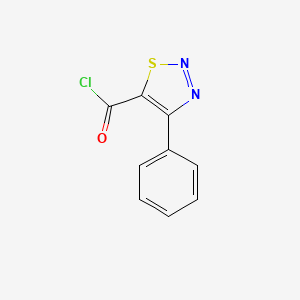

4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride

Description

Contextual Significance of 1,2,3-Thiadiazole (B1210528) Scaffolds in Modern Organic Synthesis

The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. mdpi.com This structural motif is considered a "privileged scaffold" in medicinal chemistry and materials science due to the diverse biological and chemical properties exhibited by its derivatives. mdpi.comresearchgate.net The presence of multiple heteroatoms allows for a range of non-covalent interactions and provides specific electronic properties, making it an attractive core for designing new functional molecules.

The significance of the 1,2,3-thiadiazole scaffold is underscored by the wide array of biological activities associated with its derivatives. mdpi.comresearchgate.net Different substitutions on the thiadiazole nucleus can significantly influence the therapeutic efficacy and biological profile of the resulting compounds. mdpi.com This modularity makes the 1,2,3-thiadiazole framework a fertile ground for the development of new agents in various fields.

Reported Activities of 1,2,3-Thiadiazole Derivatives

| Biological Activity | Description | Reference(s) |

|---|---|---|

| Anticancer | Certain derivatives have shown antiproliferative activity against various human cancer cell lines. | mdpi.comresearchgate.net |

| Antiviral | The scaffold has been incorporated into molecules exhibiting activity against viruses, including HIV. | mdpi.comresearchgate.net |

| Antifungal | Compounds containing the 1,2,3-thiadiazole ring have demonstrated efficacy against several fungal strains. | mdpi.comresearchgate.net |

| Insecticidal | This class of compounds has been explored for applications in agriculture as insect control agents. | mdpi.com |

| Antiamoebic | Some derivatives have displayed potent activity against amoebic pathogens. | mdpi.com |

| Plant Activation | In agriculture, certain 1,2,3-thiadiazoles act as plant activators, enhancing disease resistance. | mdpi.com |

The synthesis of the 1,2,3-thiadiazole ring itself is a subject of extensive research, with methods like the Hurd-Mori reaction—the cyclization of hydrazones with thionyl chloride—being a classical approach. mdpi.comresearchgate.net The accessibility and versatile functionality of this scaffold secure its position as a cornerstone in contemporary organic synthesis.

Strategic Importance of Acyl Chlorides as Versatile Synthetic Intermediates

Acyl chlorides, with the general formula R-COCl, are among the most reactive derivatives of carboxylic acids. wikipedia.orgchemguide.co.uk This high reactivity is attributed to the presence of the chlorine atom, a good leaving group, attached to the electrophilic carbonyl carbon. organicchemistrytutor.com This chemical characteristic makes acyl chlorides exceptionally useful as intermediates for synthesizing a wide range of other organic compounds. wikipedia.org

Their primary role in synthesis is to participate in nucleophilic acyl substitution reactions. In these reactions, the chloride is displaced by a nucleophile, allowing for the efficient formation of new carbon-heteroatom bonds. organicchemistrytutor.com This process is typically irreversible and proceeds readily, often at room temperature. libretexts.org Acyl chlorides can be readily prepared from their corresponding carboxylic acids using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. organicchemistrytutor.comlibretexts.org However, they are highly sensitive to moisture, readily hydrolyzing back to the parent carboxylic acid upon contact with water. chemguide.co.uklibretexts.org

Key Transformations of Acyl Chlorides

| Reactant (Nucleophile) | Product | Functional Group Formed |

|---|---|---|

| Alcohol (R'-OH) | Ester (R-COOR') | Ester |

| Amine (R'-NH₂) | Amide (R-CONHR') | Amide |

| Carboxylate (R'-COO⁻) | Acid Anhydride (B1165640) (R-CO-O-CO-R') | Acid Anhydride |

This versatility makes the acyl chloride a powerful tool for chemists, enabling the facile conversion of a carboxylic acid into a variety of other important functional groups. wikipedia.orglibretexts.org

Research Rationale and Comprehensive Objectives for Investigating 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride

The rationale for investigating this compound is rooted in the strategic combination of its two core components: the biologically significant 1,2,3-thiadiazole scaffold and the synthetically versatile acyl chloride functional group. This molecule is designed as a high-potential building block for the creation of novel and structurally diverse compound libraries.

The primary objectives for its use in research are:

To Serve as a Key Intermediate: The compound acts as a pivotal starting material for a host of nucleophilic substitution reactions. By reacting it with a wide array of alcohols, amines, and other nucleophiles, researchers can rapidly generate a large number of unique derivatives.

To Explore Structure-Activity Relationships (SAR): By systematically modifying the acyl chloride group into various amides, esters, and other functionalities, chemists can probe how these changes affect the biological activity of the 1,2,3-thiadiazole core. This exploration is fundamental to medicinal chemistry for optimizing lead compounds into potent therapeutic agents.

To Develop Novel Bioactive Compounds: The ultimate goal is to leverage the proven biological potential of the 1,2,3-thiadiazole scaffold to discover new molecules with valuable applications, particularly in pharmaceuticals and agrochemicals. The reactivity of the acyl chloride provides an efficient pathway to access this chemical space.

In essence, this compound is not typically an end product itself but rather a strategic precursor. Its value lies in its potential to unlock a wide range of novel derivatives, each carrying the core 4-phenyl-1,2,3-thiadiazole (B1662399) structure, for subsequent evaluation in biological and material science applications.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thionyl chloride |

Structure

3D Structure

Properties

IUPAC Name |

4-phenylthiadiazole-5-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2OS/c10-9(13)8-7(11-12-14-8)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSOHHRUTCSLKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenyl 1,2,3 Thiadiazole 5 Carbonyl Chloride

Precursor Synthesis: 4-Phenyl-1,2,3-thiadiazole-5-carboxylic Acid

The foundational step in producing 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride is the synthesis of its corresponding carboxylic acid. This is typically achieved by first constructing the 4-phenyl-1,2,3-thiadiazole (B1662399) core and then introducing the carboxylic acid group at the 5-position.

Cyclization Strategies for the 1,2,3-Thiadiazole (B1210528) Ring Formation

The formation of the 1,2,3-thiadiazole ring is a critical transformation, with several established methods available to chemists.

The Hurd-Mori reaction is a classical and widely utilized method for the synthesis of 1,2,3-thiadiazoles. nih.gov This reaction involves the cyclization of hydrazones, which are derived from ketones or aldehydes, using thionyl chloride (SOCl₂). chemsynthesis.comresearchgate.net For the synthesis of a 4-phenyl substituted thiadiazole, a suitable starting material would be a hydrazone derived from a phenyl-containing ketone.

The general mechanism of the Hurd-Mori reaction is understood to proceed through the reaction of the hydrazone with thionyl chloride, leading to the formation of a chloro-sulfinyl intermediate, which then undergoes cyclization and subsequent elimination to yield the aromatic 1,2,3-thiadiazole ring.

A representative reaction scheme for the synthesis of a 4-phenyl-1,2,3-thiadiazole derivative via the Hurd-Mori reaction is as follows:

Reaction Scheme:

The reaction conditions for the Hurd-Mori cyclization can be fine-tuned to optimize the yield of the desired product. Factors such as the choice of solvent, reaction temperature, and the nature of the substituents on the hydrazone can influence the outcome of the reaction.

| Reactant 1 | Reactant 2 | Reagent | Product | Yield (%) | Reference |

| Phenyl-containing ketone hydrazone | Thionyl chloride | - | 4-Phenyl-1,2,3-thiadiazole | Not specified | sigmaaldrich.com |

| Pyrazolyl-phenylethanone semicarbazone | Thionyl chloride | - | 5-(Pyrazol-1-yl)-4-phenyl-1,2,3-thiadiazole | Good to Excellent | chemsynthesis.com |

| α-Phenylacetophenone tosylhydrazone | Thionyl chloride in CH₂Cl₂ | - | 4,5-Diphenyl-1,2,3-thiadiazole | 46 | rsc.org |

An alternative and powerful strategy for the synthesis of 1,2,3-thiadiazoles involves the reaction of α-diazo-β-carbonyl compounds with a thionating agent. This method offers a different retrosynthetic disconnection and can be advantageous for certain substrates. A key precursor for this route is ethyl 2-diazo-3-oxo-3-phenylpropanoate, which can be synthesized from ethyl 3-oxo-3-phenylpropanoate.

The reaction of ethyl 2-diazo-3-oxo-3-phenylpropanoate with a suitable sulfur source, such as Lawesson's reagent or phosphorus pentasulfide, would be expected to lead to the formation of the 1,2,3-thiadiazole ring with both a phenyl group at the 4-position and an ester group at the 5-position. Subsequent hydrolysis of the ester would then yield the desired 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid.

Reaction Scheme:

Introduction and Functionalization of the Carboxylic Acid Moiety at Position 5

While the synthesis of the 1,2,3-thiadiazole ring often incorporates the carboxylic acid precursor (as an ester) directly, another approach is to introduce the carboxyl group onto a pre-formed 4-phenyl-1,2,3-thiadiazole. This can be achieved through methods such as lithiation followed by carboxylation.

This process would involve the deprotonation of the 5-position of 4-phenyl-1,2,3-thiadiazole using a strong base, typically an organolithium reagent like n-butyllithium, to form a lithiated intermediate. This intermediate is then quenched with carbon dioxide (dry ice) to introduce the carboxylic acid group upon acidic workup. It is important to note that the acidity of the proton at the 5-position of the 1,2,3-thiadiazole ring is crucial for the success of this method. However, some studies have shown that lithiation of certain substituted thiadiazoles can lead to ring cleavage rather than simple deprotonation. researchgate.net

Reaction Scheme:

Transformation of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic Acid to its Corresponding Carbonyl Chloride

Once the precursor, 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid, has been synthesized and purified, the final step is its conversion to the more reactive acyl chloride.

Thionyl Chloride (SOCl₂) Mediated Acyl Chlorination

The conversion of carboxylic acids to their corresponding acyl chlorides is a fundamental transformation in organic synthesis, and thionyl chloride is a common and effective reagent for this purpose. The reaction of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride replaces the hydroxyl group of the carboxylic acid with a chlorine atom.

The reaction is typically carried out by heating the carboxylic acid in an excess of thionyl chloride, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF) to facilitate the reaction. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

Reaction Scheme:

The resulting this compound is a reactive intermediate that can be used in a variety of subsequent reactions without the need for extensive purification.

| Starting Material | Reagent | Product | Notes | Reference |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acyl Chloride | A common and effective method for this transformation. | masterorganicchemistry.comchemistrysteps.com |

| 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid | Thionyl Chloride (SOCl₂) | This compound | The target compound of this synthetic overview. | - |

Mechanistic Investigations of the SOCl₂/Carboxylic Acid Reaction Pathway

The reaction of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride (SOCl₂) is a standard and efficient method for the preparation of this compound. mdpi.com This process effectively converts the carboxylic acid's hydroxyl group into a good leaving group, facilitating its substitution by a chloride ion.

The mechanism proceeds through several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. chemistrysteps.comlibretexts.org This step is favored because the resulting intermediate is resonance-stabilized. chemistrysteps.com

Formation of Chlorosulfite Intermediate: Following the initial attack, a chloride ion is eliminated from the thionyl chloride moiety. This leads to the formation of a highly reactive acyl chlorosulfite intermediate. libretexts.orgmasterorganicchemistry.com

Nucleophilic Acyl Substitution: A chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate. libretexts.orgmasterorganicchemistry.com

Product Formation: The tetrahedral intermediate formed in the previous step collapses, leading to the final acyl chloride product. This step results in the elimination of sulfur dioxide (SO₂) and a chloride ion, which regenerates the protonated catalyst, ultimately releasing hydrogen chloride (HCl) gas. chemistrysteps.commasterorganicchemistry.com

A significant advantage of this method is that the byproducts of the reaction, sulfur dioxide and hydrogen chloride, are gases, which simplifies the purification of the desired acyl chloride product. masterorganicchemistry.com Computational studies using density functional theory (DFT) have further elucidated this reaction, suggesting that the conversion may occur via competing pathways involving cyclic activated complexes. researchgate.net

Utilization of Other Phosphorous- and Carbonyl-Based Chlorinating Reagents (e.g., PCl₃, PCl₅, Oxalyl Chloride)

While thionyl chloride is widely used, other reagents can also accomplish the conversion of carboxylic acids to acyl chlorides. masterorganicchemistry.com These include phosphorus halides like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), as well as oxalyl chloride. chemistrysteps.com The choice of reagent can depend on factors such as reaction conditions, substrate tolerance, and desired purity of the final product.

Phosphorus Pentachloride (PCl₅): PCl₅ is a powerful chlorinating agent that readily reacts with carboxylic acids. wikipedia.org The reaction proceeds via substitutive chlorination, where the hydroxyl group is replaced by a chloride. wikipedia.org For each mole of carboxylic acid, one mole of PCl₅ is required, producing the acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. wikipedia.org

Phosphorus Trichloride (PCl₃): PCl₃ is another effective reagent for this transformation. chemistrysteps.com The reaction requires three moles of the carboxylic acid for every one mole of PCl₃. The byproduct of this reaction is phosphorous acid (H₃PO₃), which, being a non-volatile liquid, can sometimes complicate product isolation compared to the gaseous byproducts from SOCl₂. byjus.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is often considered a milder and highly efficient alternative. Its reaction with carboxylic acids is typically catalyzed by N,N-dimethylformamide (DMF). masterorganicchemistry.com A key advantage of using oxalyl chloride is that all its byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are gaseous, which makes for a very clean reaction and straightforward workup.

The following table provides a comparative overview of these common chlorinating agents.

| Reagent | Formula | Physical State | Byproducts | Stoichiometry (Acid:Reagent) |

| Thionyl Chloride | SOCl₂ | Liquid | SO₂(g), HCl(g) | 1:1 |

| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃(l), HCl(g) | 1:1 |

| Phosphorus Trichloride | PCl₃ | Liquid | H₃PO₃(l) | 3:1 |

| Oxalyl Chloride | (COCl)₂ | Liquid | CO(g), CO₂(g), HCl(g) | 1:1 |

Chemical Reactivity and Mechanistic Pathways of 4 Phenyl 1,2,3 Thiadiazole 5 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The reactivity of 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride is dominated by the chemistry of its acyl chloride group. It readily undergoes reactions with various nucleophiles, including water, alcohols, and amines, to yield corresponding carboxylic acid derivatives. libretexts.org

Acyl chlorides react readily with water in a process known as hydrolysis to form the corresponding carboxylic acid. This reaction is typically rapid and exothermic. For this compound, this reaction involves the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon. The subsequent elimination of a chloride ion and deprotonation of the intermediate yields 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid and hydrochloric acid. Due to this high reactivity, the compound must be handled under anhydrous conditions to prevent premature conversion to the carboxylic acid.

General Reaction Scheme: Hydrolysis

The reaction of this compound with alcohols, a process known as alcoholysis, provides a direct and efficient route to the corresponding esters. chemguide.co.uk This reaction is generally faster and more efficient than the Fischer esterification of the parent carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.com The reaction proceeds through the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon, followed by the elimination of hydrogen chloride. A weak base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture to neutralize the HCl byproduct, driving the reaction to completion. This method is applicable to a wide range of primary, secondary, and even tertiary alcohols. unc.edu

Table 1: Representative Esterification Reactions Based on analogous reactions of heteroaromatic acyl chlorides.

| Nucleophile (Alcohol) | Base | Typical Solvent | Product |

|---|---|---|---|

| Methanol | Pyridine | Dichloromethane (DCM) | Methyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate |

| Ethanol | Triethylamine (TEA) | Tetrahydrofuran (THF) | Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate |

| 2-Propanol | Pyridine | DCM | Isopropyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate |

| tert-Butanol | Triethylamine (TEA) | THF | tert-Butyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate |

Amidation, the reaction with ammonia (B1221849) or primary and secondary amines, is a facile process for acyl chlorides and serves as one of the most common methods for amide bond formation. fishersci.it this compound reacts vigorously with ammonia to yield the primary amide, 4-phenyl-1,2,3-thiadiazole-5-carboxamide. Similarly, reactions with primary and secondary amines produce the corresponding N-substituted (secondary) and N,N-disubstituted (tertiary) amides, respectively. bohrium.comhud.ac.uk Due to the formation of hydrochloric acid as a byproduct, two equivalents of the amine are typically required: one to act as the nucleophile and the second to act as a base to neutralize the HCl. Alternatively, one equivalent of the amine can be used in the presence of an auxiliary base like pyridine or triethylamine. taylorandfrancis.comrsc.org

Table 2: Representative Amidation Reactions Based on analogous reactions of heteroaromatic acyl chlorides.

| Nucleophile (Amine) | Base | Typical Solvent | Product |

|---|---|---|---|

| Ammonia (NH₃) | Excess NH₃ | Dichloromethane (DCM) | 4-Phenyl-1,2,3-thiadiazole-5-carboxamide |

| Aniline | Triethylamine (TEA) | Tetrahydrofuran (THF) | N,4-Diphenyl-1,2,3-thiadiazole-5-carboxamide |

| Diethylamine | Excess Diethylamine | DCM | N,N-Diethyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide |

| Benzylamine | Triethylamine (TEA) | THF | N-Benzyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide |

This compound can react with the salt of a carboxylic acid (a carboxylate) to form a mixed acid anhydride (B1165640). masterorganicchemistry.comresearchgate.net This reaction involves the carboxylate anion acting as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent displacement of the chloride ion yields the mixed anhydride. This method is a common strategy for activating carboxylic acids for further reactions, such as in peptide synthesis. google.com While symmetrical anhydrides can be formed from two equivalents of a carboxylic acid, the reaction of an acyl chloride with a different carboxylate is a primary route to unsymmetrical or mixed anhydrides. nih.gov In some cases, a novel type of mixed anhydride can be prepared from a carboxylic acid and methanesulfonyl chloride, which then serves as a highly reactive intermediate for condensation with amines or alcohols. nih.gov

General Reaction Scheme: Anhydride Formation

Beyond classical nucleophilic substitutions, acyl chlorides are powerful reagents in modern palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of complex molecular architectures.

Acyl Sonogashira Reaction: The Acyl Sonogashira reaction is a powerful method for forming a carbon-carbon bond between an acyl chloride and a terminal alkyne, yielding an α,β-alkynyl ketone (yone). mdpi.comresearchgate.net The reaction is typically catalyzed by a palladium(0) complex, such as PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst (e.g., CuI) and a base (e.g., triethylamine). wikipedia.org The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to an acylpalladium(II) intermediate, followed by reductive elimination to give the ynone product. This reaction is broadly applicable to a range of aroyl and heteroaroyl chlorides. mdpi.comlibretexts.org this compound is an excellent candidate for this transformation, which would yield various 1-(4-phenyl-1,2,3-thiadiazol-5-yl)prop-2-yn-1-one derivatives.

Suzuki-Miyaura Reaction for Ketone Synthesis: The Suzuki-Miyaura coupling provides a versatile route for ketone synthesis by reacting an acyl chloride with an organoboron compound, typically a boronic acid. nih.govnsf.gov This palladium-catalyzed reaction forms a new carbon-carbon bond between the acyl carbon and the organic group from the boronic acid. organic-chemistry.orgnih.govresearchgate.netscispace.com The reaction proceeds under anhydrous conditions and often utilizes palladium catalysts with specific phosphine (B1218219) ligands. nih.govorganic-chemistry.org The compatibility of heteroaryl chlorides in Suzuki-Miyaura couplings is well-established, suggesting that this compound can be effectively coupled with various aryl or vinyl boronic acids to produce a diverse array of diaryl or aryl-vinyl ketones. researchgate.netnih.gov

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Acyl Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / TEA | Aryl Alkynyl Ketone |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂ / Phosphine Ligand / Base | Diaryl Ketone |

| Acyl Sonogashira | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / Base | Silyl Alkynyl Ketone |

Advanced Acylation Reactions

Synthesis of N,N'-Diacylhydrazines

The acyl chloride functionality of this compound serves as a reactive site for nucleophilic acyl substitution. A notable transformation is its reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding symmetrical N,N'-diacylhydrazine, specifically N,N'-bis(4-phenyl-1,2,3-thiadiazole-5-carbonyl)hydrazine. This reaction is a standard method for the synthesis of such compounds. mdpi.com

Table 1: Proposed Synthesis of N,N'-bis(4-phenyl-1,2,3-thiadiazole-5-carbonyl)hydrazine

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Hydrazine hydrate | N,N'-bis(4-phenyl-1,2,3-thiadiazole-5-carbonyl)hydrazine | Nucleophilic Acyl Substitution |

Reactions and Transformations Involving the 1,2,3-Thiadiazole (B1210528) Ring System

The 1,2,3-thiadiazole ring, while aromatic, is susceptible to cleavage under certain conditions, leading to the formation of highly reactive intermediates.

Base-Induced Ring Cleavage and Subsequent Chemical Transformations

The 1,2,3-thiadiazole ring can undergo cleavage when treated with a strong base. This decomposition is initiated by a nucleophilic attack of the base at one of the ring atoms. For aryl-substituted 1,2,3-thiadiazoles, this decomposition can occur even under mild basic conditions, with electron-donating substituents on the aryl ring increasing the rate of decomposition. researchgate.net

In the presence of a strong base such as potassium tert-butoxide, the thiadiazole ring can be cleaved, leading to the liberation of molecular nitrogen and the formation of a labile acetylene (B1199291) thiolate. This reactive intermediate can be trapped by an electrophile, such as methyl iodide, to yield a stable 2-methylthioethynyl derivative. This transformation highlights a synthetic utility of the 1,2,3-thiadiazole ring as a precursor to substituted alkynes.

Photochemical Reactions Leading to Reactive Intermediates (e.g., Thiirene (B1235720), Thioketene)

Upon irradiation with ultraviolet light, 4-phenyl-1,2,3-thiadiazole (B1662399) undergoes extrusion of molecular nitrogen, leading to the formation of highly reactive intermediates, namely thiirene and thioketene (B13734457). rsc.orgresearchgate.netresearchgate.net Time-resolved spectroscopic studies have shown that these species are formed extremely rapidly, in less than 0.3 picoseconds, from the singlet excited state of the thiadiazole. rsc.org

The formation of thioketene is believed to occur through a hetero-Wolff rearrangement. researchgate.net Thiirenes with phenyl substituents exhibit remarkable unimolecular stability in solution. rsc.org However, on a longer timescale (milliseconds), these thiirenes can undergo intermolecular reactions. For instance, they can dimerize with thioketene to form 1,3-dithiole derivatives. rsc.org The photolytic decomposition of 1,2,3-thiadiazoles provides a valuable method for generating and studying these transient sulfur-containing species. researchgate.net

Table 2: Reactive Intermediates from Photolysis of 4-Phenyl-1,2,3-thiadiazole

| Precursor | Condition | Reactive Intermediates | Subsequent Products |

| 4-Phenyl-1,2,3-thiadiazole | UV irradiation (λex = 266 nm) | Phenylthiirene, Phenylthioketene | 1,3-Dithiole derivatives |

Reactivity at the Phenyl Substituent

The phenyl group attached to the 1,2,3-thiadiazole ring can undergo electrophilic aromatic substitution reactions. The 1,2,3-thiadiazole ring itself is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack. This deactivating effect is due to the inductive and resonance effects of the heterocyclic ring, which pull electron density away from the phenyl ring.

As a deactivating group, the 1,2,3-thiadiazole substituent will direct incoming electrophiles primarily to the meta position of the phenyl ring. This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position relatively more susceptible to electrophilic attack. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield the corresponding meta-substituted derivatives. For example, nitration of 4-phenyl-1,2,3-thiadiazole would be predicted to produce 4-(3-nitrophenyl)-1,2,3-thiadiazole (B11896072) as the major product.

Synthetic Transformations and Derivatization Strategies Utilizing 4 Phenyl 1,2,3 Thiadiazole 5 Carbonyl Chloride

Accessing Diverse Classes of Carbonyl Derivatives

The high electrophilicity of the carbonyl carbon in 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride makes it an excellent substrate for nucleophilic acyl substitution reactions. This reactivity allows for the straightforward synthesis of various carbonyl derivatives, including esters, amides, ketones, and aldehydes.

The reaction of this compound with a wide range of nucleophiles such as alcohols, phenols, and amines provides a direct route to the corresponding esters and amides. These reactions are typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Esters: The esterification process involves the reaction of the carbonyl chloride with primary, secondary, or tertiary alcohols, as well as phenols. The reaction conditions are generally mild, proceeding smoothly at room temperature or with gentle heating.

Amides: Similarly, amidation is readily achieved by treating the carbonyl chloride with primary or secondary amines. This reaction is fundamental in peptide synthesis and for introducing the thiadiazole moiety into biologically relevant scaffolds. For instance, the reaction with amino acids like glycine produces the corresponding N-acylglycine derivative. mdpi.com These amide derivatives are often stable, crystalline solids. researchgate.net

Table 1: Synthesis of Esters and Amides from this compound

| Nucleophile | Base | Solvent | Product |

|---|---|---|---|

| Ethanol | Pyridine | Dichloromethane | Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate |

| Phenol | Triethylamine | Tetrahydrofuran | Phenyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate |

| Aniline | Pyridine | Dichloromethane | N,4-diphenyl-1,2,3-thiadiazole-5-carboxamide |

| Glycine | Sodium Bicarbonate | Water/Dioxane | 2-(4-Phenyl-1,2,3-thiadiazole-5-carboxamido)acetic acid |

While the synthesis of ketones and aldehydes from acyl chlorides is well-established, it requires careful selection of reagents to avoid over-reaction, particularly in the case of aldehyde synthesis.

Ketones: Functionalized ketones can be prepared through the reaction of this compound with organometallic reagents. Organocuprates (Gilman reagents) are particularly effective for this transformation, as they are less reactive than Grignard or organolithium reagents and tend to stop at the ketone stage without further addition to the carbonyl group. Friedel-Crafts acylation, where the carbonyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride, is another powerful method to synthesize aryl ketones. libretexts.org

Aldehydes: The reduction of the acyl chloride to the corresponding aldehyde, 4-phenyl-1,2,3-thiadiazole-5-carbaldehyde, can be accomplished using specific reducing agents. The Rosenmund reduction, which employs catalytic hydrogenation over a poisoned catalyst (e.g., palladium on barium sulfate), is a classic method. Alternatively, hydride reagents with attenuated reactivity, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), can effectively reduce the acyl chloride to the aldehyde at low temperatures. libretexts.org

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) provides 4-phenyl-1,2,3-thiadiazole-5-carbohydrazide. This hydrazide is a key intermediate for the synthesis of various other five-membered heterocycles. mdpi.com

The carbohydrazide can undergo condensation with aldehydes or ketones to form hydrazones. mdpi.com More significantly, it serves as a precursor for intramolecular cyclization reactions to generate new heterocyclic rings. For example:

Reaction with carbon disulfide in the presence of a base leads to the formation of a 1,3,4-oxadiazole-2-thiol derivative.

Treatment with an isothiocyanate followed by cyclization of the resulting thiosemicarbazide intermediate can yield 1,2,4-triazole or 1,3,4-thiadiazole derivatives, depending on the reaction conditions. nih.govrdd.edu.iq Acid-catalyzed cyclization of thiosemicarbazides typically yields 1,3,4-thiadiazoles, while basic conditions often lead to 1,2,4-triazoles. nih.gov

Table 2: Cyclization Reactions of 4-Phenyl-1,2,3-thiadiazole-5-carbohydrazide Derivatives

| Reagent | Conditions | Resulting Heterocycle |

|---|---|---|

| Carbon Disulfide | KOH, Ethanol, Reflux | 5-(4-Phenyl-1,2,3-thiadiazol-5-yl)-1,3,4-oxadiazole-2-thiol |

| Phenyl Isothiocyanate | 1. Ethanol, Reflux 2. H₂SO₄ | 5-(4-Phenyl-1,2,3-thiadiazol-5-yl)-N-phenyl-1,3,4-thiadiazol-2-amine |

| Phenyl Isothiocyanate | 1. Ethanol, Reflux 2. NaOH | 5-(4-Phenyl-1,2,3-thiadiazol-5-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |

Construction of Complex Heterocyclic Architectures

Beyond simple derivatization, this compound is a valuable starting material for building more elaborate molecular structures, including fused, multicyclic, and spirocyclic systems.

The synthesis of fused heterocyclic systems involves the formation of a new ring that shares one or more atoms with the initial thiadiazole ring or the adjacent phenyl ring. This can be achieved through intramolecular cyclization reactions of appropriately functionalized derivatives.

One common strategy involves reacting the carbonyl chloride with a bifunctional nucleophile. For instance, reaction with a 2-aminophenol or 2-aminothiophenol could yield an amide that, upon dehydration or desulfurization, could cyclize to form a fused oxazole or thiazole ring, respectively. While direct examples involving this compound are specific, the general methodology is widely applied in heterocyclic synthesis. organic-chemistry.orgresearchgate.net Another approach involves functionalizing the phenyl ring and then using the carbonyl chloride to facilitate a ring-closing reaction.

Multicyclic Compounds: The carbonyl chloride can be used to link the 4-phenyl-1,2,3-thiadiazole (B1662399) core to other complex cyclic systems. This is typically achieved by forming an amide or ester linkage with a molecule that already contains multiple rings. This strategy is prevalent in the development of compounds with potential biological activity, where the thiadiazole unit is appended to a known pharmacophore.

Spiro Compounds: The creation of spiro compounds, where two rings share a single atom, is a more intricate synthetic challenge. A potential pathway involves converting the carbonyl group into a functionality that can participate in a spirocyclization reaction. For example, the corresponding ketone, synthesized as described in section 4.1.2, could be a precursor. More directly, the carbonyl chloride can react with a thiosemicarbazide derivative which is then cyclized with a cyclic ketone to form a spiro-thiadiazole structure. mdpi.com The synthesis of spiro-1,3,4-thiadiazoline steroids has been reported, demonstrating the feasibility of attaching heterocyclic moieties to complex steroidal frameworks via reactions involving thiosemicarbazone intermediates. beilstein-journals.org This highlights a potential route where a derivative of this compound could be incorporated into a spirocyclic system.

Application as a Key Building Block in Multi-Component and Cascade Reactions

This compound serves as a highly versatile and reactive building block in organic synthesis, particularly in the construction of complex molecular architectures through multi-component and cascade reactions. The 1,2,3-thiadiazole (B1210528) ring is a significant pharmacophore found in a wide array of biologically active compounds, making synthetic routes to its derivatives a key focus for medicinal and synthetic chemists. mdpi.com The presence of the highly electrophilic carbonyl chloride group at the 5-position provides a reactive handle for derivatization, enabling its incorporation into larger, more complex scaffolds.

The design of advanced molecular scaffolds containing the 4-phenyl-1,2,3-thiadiazole moiety leverages the reactivity of the carbonyl chloride functional group. This group acts as a powerful acylating agent, allowing for the covalent linkage of the thiadiazole core to other molecular fragments, which can be the initiating step for a multi-component reaction (MCR) or a cascade sequence. MCRs, such as the Ugi four-component reaction (U-4CR), are powerful tools for rapidly building molecular complexity from simple starting materials in a single synthetic operation. mdpi.com

In a representative strategy, this compound can be envisioned as the acid component in an Ugi-type reaction. The reaction would involve the combination of the acid chloride, an amine, an aldehyde or ketone, and an isocyanide. This process would generate a complex acyclic product containing the thiadiazole core, which can then be subjected to further cyclization reactions to create diverse heterocyclic systems. This approach allows for the generation of large libraries of compounds from readily available starting materials, which is highly valuable in drug discovery.

Another strategy involves the initial reaction of the carbonyl chloride with a bifunctional nucleophile, such as an amino acid. This initial acylation step forms a stable amide bond and introduces a new functional group (e.g., a carboxylic acid) that can participate in subsequent transformations. This step-wise approach allows for the controlled construction of intricate molecular frameworks where the thiadiazole unit is a central feature. For instance, the reaction with glycine produces an intermediate carboxamide, which can then undergo further reactions, such as condensation with aldehydes, to form more elaborate structures like oxazolones. mdpi.com

The following table outlines a conceptual multi-component reaction design for generating an advanced scaffold.

| Reaction Type | Component 1 | Component 2 | Component 3 | Component 4 | Resulting Scaffold |

| Ugi Four-Component Reaction (U-4CR) | This compound | Primary Amine (R¹-NH₂) | Aldehyde (R²-CHO) | Isocyanide (R³-NC) | α-Acylamino Amide with integrated 4-phenyl-1,2,3-thiadiazole core |

The strategic integration of this compound into synthetic pathways is aimed at producing high-value organic molecules, including novel heterocyclic systems and potential pharmaceutical agents. The thiadiazole ring system itself is a "privileged" structure in medicinal chemistry, and the ability to incorporate it efficiently into larger molecules is of significant interest. mdpi.com

A key strategy involves using the carbonyl chloride as an entry point into a cascade reaction sequence. A cascade reaction is a process involving two or more consecutive transformations where the subsequent reaction is a result of the functionality formed in the previous step, all occurring in a single pot. This approach is highly efficient as it minimizes purification steps, reduces waste, and saves time and resources.

An example of such a strategic pathway starts with the conversion of the corresponding 5-carboxylic acid to the 5-carbonyl chloride derivative using a reagent like thionyl chloride. mdpi.com This activated intermediate is not isolated but is immediately reacted with a nucleophile, such as an amino acid like glycine, to form a carboxamide derivative. This intermediate possesses functionalities that can trigger a subsequent cyclization/condensation cascade. For example, reaction with a substituted benzaldehyde and acetic anhydride (B1165640) can lead to the formation of a 4-benzylideneoxazole moiety attached to the thiadiazole ring. mdpi.com This multi-step, one-pot sequence transforms a relatively simple thiadiazole starting material into a complex, polycyclic, and functionally dense molecule, representing a significant increase in molecular value.

The table below details a representative transformation sequence demonstrating the strategic integration of the thiadiazole core into a more complex heterocyclic system.

| Step | Starting Material | Reagents | Intermediate/Product | Transformation Type |

| 1 | 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid | Thionyl Chloride (SOCl₂) | This compound | Acid Chloride Formation |

| 2 | This compound | Glycine | 2-(4-Phenyl-1,2,3-thiadiazole-5-carboxamido)acetic acid | Acylation (Amide formation) |

| 3 | 2-(4-Phenyl-1,2,3-thiadiazole-5-carboxamido)acetic acid | Substituted Benzaldehyde, Acetic Anhydride (Ac₂O) | 2-(4-Phenyl-1,2,3-thiadiazol-5-yl)-4-(substituted-benzylidene)oxazol-5(4H)-one | Erlenmeyer-Plöchl azlactone synthesis (Cascade) |

This pathway highlights how this compound acts as a critical linchpin, enabling the strategic fusion of the valuable thiadiazole pharmacophore with other heterocyclic systems, thereby creating novel and high-value molecular entities.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment can be achieved.

The ¹H NMR spectrum of 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride is expected to primarily show signals corresponding to the protons of the phenyl group. The aromatic region of the spectrum would display multiplets for these protons, typically in the range of δ 7.40–8.10 ppm. The specific chemical shifts and splitting patterns are influenced by the electronic effects of the thiadiazole ring. Protons in the ortho positions (adjacent to the carbon attached to the thiadiazole ring) are generally shifted downfield compared to the meta and para protons due to the electron-withdrawing nature of the heterocyclic system. In related phenyl-thiadiazole structures, aromatic protons are consistently observed in this region. rsc.orgclockss.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Note: Data is predicted based on analogous structures. The solvent used for analysis (e.g., CDCl₃, DMSO-d₆) can influence the exact chemical shifts.

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the two carbons of the thiadiazole ring, and the carbons of the phenyl group.

The carbonyl chloride carbon (C=O) is anticipated to resonate significantly downfield, typically in the range of δ 160–170 ppm. The carbons within the 1,2,3-thiadiazole (B1210528) ring (C4 and C5) are also characteristic, with expected chemical shifts between δ 130 ppm and δ 160 ppm. dergipark.org.tr The phenyl group will exhibit four distinct signals: one for the ipso-carbon attached to the thiadiazole ring, one each for the ortho, meta, and para carbons. These aromatic carbons typically appear in the δ 125–140 ppm range. ias.ac.in

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 160.0 - 170.0 |

| Thiadiazole Carbon (C4-Phenyl) | 140.0 - 150.0 |

| Thiadiazole Carbon (C5-COCl) | 150.0 - 160.0 |

| Aromatic Carbon (ipso-C) | 130.0 - 135.0 |

Note: Data is predicted based on analogous structures and general chemical shift ranges for these functional groups. dergipark.org.trias.ac.in

To definitively assign each proton and carbon signal, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously link the proton signals of the phenyl ring to their corresponding carbon signals in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is particularly valuable for establishing the connectivity between the phenyl ring, the thiadiazole ring, and the carbonyl group. For instance, correlations would be expected from the ortho-protons of the phenyl ring to the C4 carbon of the thiadiazole ring, confirming their attachment.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.

For this compound, the IR spectrum would be dominated by a very strong absorption band for the carbonyl (C=O) stretching of the acid chloride, typically found in the range of 1750–1815 cm⁻¹. The precise position depends on the electronic influence of the thiadiazole ring. Other key absorptions include C=N stretching vibrations from the thiadiazole ring (around 1570-1630 cm⁻¹), C=C stretching from the aromatic phenyl ring (multiple bands in the 1450–1600 cm⁻¹ region), and C-H stretching from the aromatic ring (above 3000 cm⁻¹). dergipark.org.tr Vibrations involving the C-S bond are typically weaker and found in the fingerprint region (below 1000 cm⁻¹). rsc.org

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Acid Chloride) | Stretch | 1750 - 1815 | Strong |

| C=N (Thiadiazole) | Stretch | 1570 - 1630 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

Note: Data is predicted based on characteristic absorption ranges for these functional groups found in various thiadiazole derivatives. rsc.orgdergipark.org.tr

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information from the fragmentation patterns of a compound. The molecular formula of this compound is C₉H₅ClN₂OS, corresponding to a molecular weight of approximately 224.67 g/mol . chemicalbook.com

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. In the mass spectrum, the molecular ion peak ([M]⁺) would exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and sulfur (³²S and ³⁴S).

A hallmark fragmentation pathway for 1,2,3-thiadiazoles is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. researchgate.net Therefore, a prominent fragment ion resulting from the extrusion of N₂ from the molecular ion is expected. Subsequent fragmentation could involve the loss of carbon monoxide (CO) or the chlorine radical (Cl•) from the carbonyl chloride moiety.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (for ³⁵Cl) | Proposed Fragment |

|---|---|

| 224 | [C₉H₅ClN₂OS]⁺ (Molecular Ion, M⁺) |

| 196 | [M - N₂]⁺ |

| 168 | [M - N₂ - CO]⁺ |

Note: The m/z values are nominal masses based on the most abundant isotopes.

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Crystal Packing

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of related thiadiazole structures reveals common features. nih.govfigshare.com

An XRD study would confirm the planarity of the 1,2,3-thiadiazole ring and determine the dihedral angle between this ring and the phenyl substituent. This angle is crucial for understanding the degree of π-conjugation between the two ring systems. Furthermore, XRD analysis would elucidate the intermolecular interactions, such as C-H···N, C-H···O, or π-π stacking, that govern the crystal packing arrangement in the solid state. figshare.com Such studies on analogous heterocyclic compounds have been instrumental in understanding their solid-state properties. scilit.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique used to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands arising from electron promotions from lower energy molecular orbitals to higher energy ones. The spectrum is primarily influenced by the electronic systems of the phenyl ring and the 1,2,3-thiadiazole heterocycle.

The aromatic phenyl group and the heterocyclic thiadiazole ring both contain π-electrons, leading to characteristic π → π* (pi to pi antibonding) transitions. These are typically high-intensity absorptions. The benzene (B151609) ring, for instance, is known to exhibit a strong π → π* transition around 236 nm. researchgate.net Similarly, the 1,2,3-thiadiazole ring system contributes its own π → π* transitions. researchgate.net

Furthermore, the presence of heteroatoms—nitrogen, sulfur, and the oxygen of the carbonyl group—with non-bonding electron pairs (lone pairs) allows for n → π* (non-bonding to pi antibonding) transitions. These transitions are generally of much lower intensity compared to π → π* transitions.

The conjugation between the phenyl ring and the 1,2,3-thiadiazole ring, along with the presence of the electron-withdrawing carbonyl chloride group (-COCl), can significantly influence the absorption maxima (λmax). Electron-withdrawing groups often cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands. dergipark.org.tr Therefore, the absorption maxima for this compound are expected to be shifted compared to the simple, unsubstituted parent heterocycles. Studies on similar 1,2,5-thiadiazole (B1195012) derivatives show absorption maxima in the range of 240–280 nm. nih.gov

| Electronic Transition | Chromophore | Expected Wavelength Region (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Phenyl Ring & 1,2,3-Thiadiazole Ring | ~230 - 280 | High |

| n → π | C=O, C=N, S-heteroatom | >280 | Low |

Elemental Analysis (C, H, N, S, Cl) for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical procedure for determining the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, and chlorine) in a compound. This technique provides a critical confirmation of the empirical formula of a synthesized molecule, and by extension, its molecular formula when combined with molecular weight data. For this compound, this analysis is essential to verify its atomic composition and purity. rsc.orgmdpi.com

The molecular formula for this compound is C₉H₅ClN₂OS. chemicalbook.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of each element. In practice, the compound is combusted or decomposed, and the resulting products are quantitatively analyzed to determine the percentages of each element.

The experimentally determined "Found" values are then compared to the "Calculated" theoretical values. A close agreement, typically within a margin of ±0.4%, provides strong evidence for the proposed chemical structure and confirms the empirical formula of the compound. nih.gov

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 48.11 | Experimentally determined value, expected to be in close agreement with the calculated percentage. |

| Hydrogen (H) | 2.24 | Experimentally determined value, expected to be in close agreement with the calculated percentage. |

| Nitrogen (N) | 12.47 | Experimentally determined value, expected to be in close agreement with the calculated percentage. |

| Sulfur (S) | 14.27 | Experimentally determined value, expected to be in close agreement with the calculated percentage. |

| Chlorine (Cl) | 15.78 | Experimentally determined value, expected to be in close agreement with the calculated percentage. |

Computational and Theoretical Investigations of 4 Phenyl 1,2,3 Thiadiazole 5 Carbonyl Chloride and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scispace.com It is widely used to investigate the properties of heterocyclic compounds, including thiadiazole derivatives.

Geometry Optimization and Equilibrium Conformations

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium conformation. For 4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride, the 1,2,3-thiadiazole (B1210528) ring itself is nearly planar. researchgate.net However, the molecule possesses conformational flexibility due to the rotation around the single bonds connecting the phenyl group at the C4 position and the carbonyl chloride group at the C5 position to the heterocyclic ring.

Table 1: Representative Optimized Geometrical Parameters for a Substituted 1,2,3-Thiadiazole Ring Data is illustrative and based on typical values found in related structures.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| S1-N2 | 1.68 | N2-S1-C5 | 92.5 |

| N2-N3 | 1.30 | S1-N2-N3 | 114.0 |

| N3-C4 | 1.35 | N2-N3-C4 | 111.5 |

| C4-C5 | 1.42 | N3-C4-C5 | 112.0 |

Electronic Structure and Charge Distribution Analysis (e.g., Atomic Net Charges)

Understanding the electronic structure and charge distribution is crucial for predicting a molecule's behavior. The 1,2,3-thiadiazole ring is characterized by a unique electronic environment due to the presence of one sulfur and two adjacent nitrogen atoms. researchgate.net The carbon atoms C4 and C5 are generally electron-deficient, which makes them susceptible to nucleophilic attack. Current time information in Edmonton, CA.

Atomic net charge calculations, such as Mulliken or Natural Bond Orbital (NBO) analysis, quantify the electron distribution across the molecule. In this compound, the high electronegativity of the nitrogen, sulfur, oxygen, and chlorine atoms leads to a significant polarization of charge. The carbonyl carbon atom is expected to carry a substantial positive charge, making it a primary electrophilic site. NBO analysis provides insights into charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Spatial Distribution) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of these orbitals and the gap between them (HOMO-LUMO gap) are key indicators of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

For thiadiazole derivatives, DFT calculations are used to determine the energies and visualize the spatial distribution of these orbitals. nih.gov In a typical 4-aryl-1,2,3-thiadiazole system, the HOMO is often distributed over the aromatic phenyl ring and parts of the thiadiazole ring, while the LUMO may be centered more on the thiadiazole ring, particularly if it is substituted with electron-withdrawing groups. nih.gov The presence of the electron-withdrawing carbonyl chloride group at C5 would be expected to lower the LUMO energy, enhancing the molecule's electrophilicity.

Table 2: Calculated Frontier Molecular Orbital Energies for Representative Thiadiazole Derivatives Values are illustrative and depend on the specific compound and computational method.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Derivative A | -6.5 | -2.1 | 4.4 |

| Derivative B | -6.8 | -2.5 | 4.3 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative atoms: the two nitrogen atoms of the thiadiazole ring, the oxygen atom of the carbonyl group, and the chlorine atom. These are the most likely sites for electrophilic attack.

Positive Potential (Blue): Concentrated around the hydrogen atoms of the phenyl ring and, most significantly, the carbon atom of the carbonyl group. The carbonyl carbon is a prime site for nucleophilic attack.

Vibrational Frequency Calculations for Spectroscopic Interpretation

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT, researchers can assign the peaks observed in experimental spectra to specific molecular motions (stretching, bending, etc.). This correlation between theoretical and experimental data helps to confirm the molecular structure. researchgate.net

For this compound, key vibrational modes would include:

C=O stretching: A strong absorption band, typically in the range of 1750-1800 cm⁻¹, characteristic of an acyl chloride.

Aromatic C-H stretching: Bands appearing above 3000 cm⁻¹.

C=C and C=N stretching: Vibrations associated with the phenyl and thiadiazole rings, typically found in the 1400-1600 cm⁻¹ region.

C-S stretching: Weaker bands associated with the thiadiazole ring.

Theoretical calculations often show a systematic overestimation of frequencies, which is commonly corrected by applying a scaling factor to the computed values for better agreement with experimental results. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

Beyond FMO analysis, a range of quantum chemical descriptors can be derived from DFT calculations to provide a more quantitative picture of molecular reactivity. These descriptors are often categorized as global or local.

Global Reactivity Descriptors describe the reactivity of the molecule as a whole. They are calculated from the energies of the HOMO and LUMO:

Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2. It measures the tendency of electrons to escape from the system.

Global Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2. It measures the resistance to change in electron distribution. A harder molecule is less reactive.

Global Softness (S): S = 1 / (2η). It is the reciprocal of hardness; a softer molecule is more reactive.

Electronegativity (χ): χ = -μ. It describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω): ω = μ² / (2η). It quantifies the electrophilic character of a molecule.

Local Reactivity Descriptors , such as the Fukui function, indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. These indices help to pinpoint which specific atoms are most likely to participate in a chemical reaction, complementing the qualitative picture provided by MEP maps.

Table 3: Representative Global Reactivity Descriptors (in eV) Calculated from the illustrative FMO energies in Table 2 for Derivative C.

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -5.00 |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.10 |

| Global Softness (S) | 1 / (2η) | 0.238 |

| Electronegativity (χ) | -μ | 5.00 |

Computational Modeling of Reaction Mechanisms and Transition State Structures

Computational modeling serves as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. In the realm of 1,2,3-thiadiazole chemistry, theoretical calculations, particularly those based on Density Functional Theory (DFT), have been employed to investigate reaction pathways, intermediates, and transition state structures for various derivatives. mdpi.com While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the established methodologies for related compounds provide a clear framework for how such investigations would be conducted.

The synthesis of the 1,2,3-thiadiazole ring itself, often achieved through the Hurd-Mori reaction, involves the cyclization of hydrazones with thionyl chloride. researchgate.net Computational modeling of this reaction for a 4-phenyl substituted precursor could elucidate the stepwise mechanism, identifying the key intermediates and the transition state for the ring-closing step. Such a study would involve calculating the geometries and energies of the reactants, intermediates, transition states, and products.

Table 1: Hypothetical Data from a DFT Study on a Reaction Step

| Structure | Relative Energy (kcal/mol) | Key Bond Distances (Å) |

| Reactant Complex | 0.0 | C-S: n/a, N-N: 1.35 |

| Transition State | +25.3 | C-S: 2.10, N-N: 1.28 |

| Product | -15.8 | C-S: 1.85, N-N: 1.26 |

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.

The data in such a table would provide critical information about the reaction's feasibility and kinetics. The relative energy of the transition state, for instance, corresponds to the activation energy barrier, a key determinant of the reaction rate. The bond distances in the transition state would reveal which bonds are being formed and broken during this critical point of the reaction.

Furthermore, computational modeling can be applied to understand the reactivity of the carbonyl chloride group in this compound. For example, in reactions with nucleophiles, DFT calculations can model the nucleophilic acyl substitution mechanism. This would involve locating the transition state for the addition of the nucleophile to the carbonyl carbon and the subsequent elimination of the chloride ion. The calculated energy profile would help in predicting the reactivity of the acyl chloride towards different nucleophiles.

Exploration of Intermolecular Interactions and Complex Formation

The study of intermolecular interactions is crucial for understanding the solid-state properties, solubility, and biological activity of a molecule. Computational methods are invaluable for exploring the nature and strength of these non-covalent interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. For this compound and its derivatives, these interactions would play a significant role in their crystal packing and their binding to biological targets.

In the context of this compound, the phenyl ring can participate in π-π stacking interactions with other aromatic rings. The nitrogen and sulfur atoms of the thiadiazole ring can act as hydrogen bond acceptors, while the carbonyl oxygen is also a potential hydrogen bond acceptor. The chlorine atom can participate in halogen bonding.

Computational tools such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are often used to visualize and characterize these weak interactions. These analyses can provide quantitative data on the strength of these interactions, such as the electron density at the bond critical points.

Table 2: Potential Intermolecular Interactions and Their Calculated Properties

| Interaction Type | Interacting Atoms | Distance (Å) | Interaction Energy (kcal/mol) |

| π-π Stacking | Phenyl Ring - Phenyl Ring | 3.5 | -2.5 |

| Hydrogen Bond | N(thiadiazole)...H-Donor | 2.1 | -4.0 |

| Halogen Bond | C-Cl...Acceptor | 3.0 | -1.5 |

Note: This table is a hypothetical representation of data that could be obtained from a computational study and does not reflect actual measured values for this compound.

Understanding the formation of complexes, for example with metal ions or within the active site of an enzyme, is another area where computational modeling is highly beneficial. Molecular docking simulations could be used to predict the binding mode of a derivative of this compound to a protein target. These simulations would provide insights into the key intermolecular interactions responsible for binding affinity and selectivity. Subsequent molecular dynamics (MD) simulations could then be used to study the stability of the protein-ligand complex over time.

Conclusion and Future Research Directions

Summary of Current Understanding Regarding Synthesis, Reactivity, and Applications

4-Phenyl-1,2,3-thiadiazole-5-carbonyl chloride is a pivotal intermediate in the derivatization of the 4-phenyl-1,2,3-thiadiazole (B1662399) core. The primary and most established method for its synthesis involves the treatment of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction efficiently converts the carboxylic acid into the more reactive acyl chloride, which is typically used in subsequent reactions without isolation.

The reactivity of this compound is characteristic of an acyl chloride. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. This high reactivity allows for the facile synthesis of a wide range of derivatives, including amides, esters, and other related compounds. The applications of this compound are intrinsically linked to its role as a synthetic precursor. The derivatives synthesized from this compound are being explored for their potential in medicinal chemistry and materials science, leveraging the biological activities and physicochemical properties associated with the 1,2,3-thiadiazole (B1210528) ring system.

Identification of Unexplored Reaction Pathways and Derivatization Opportunities

While the fundamental reactivity of this compound with common nucleophiles is understood, several reaction pathways remain largely unexplored. For instance, its utility in Friedel-Crafts acylation reactions to introduce the 4-phenyl-1,2,3-thiadiazole-5-carbonyl moiety onto aromatic substrates could lead to novel compounds with interesting photophysical or biological properties.

Further derivatization opportunities lie in the exploration of reactions with more complex or multifunctional nucleophiles. This could include the synthesis of macrocyclic structures incorporating the thiadiazole unit or the preparation of polymers with the thiadiazole moiety in the backbone or as a pendant group. Such materials could exhibit unique electronic or thermal properties. Additionally, the reaction of this compound with organometallic reagents, such as Grignard reagents or organocuprates, could provide access to a variety of ketone derivatives that have not been extensively studied.

The following table outlines some potential unexplored reaction pathways:

| Reaction Type | Potential Nucleophile/Reagent | Potential Product Class |

| Friedel-Crafts Acylation | Aromatic compounds (e.g., benzene (B151609), anisole) | 5-Aroyl-4-phenyl-1,2,3-thiadiazoles |

| Grignard Reaction | Alkyl/Aryl magnesium halides | 4-Phenyl-1,2,3-thiadiazol-5-yl ketones |

| Wittig-type Reactions | Phosphonium ylides | α,β-Unsaturated ketones |

| Reductive Decarbonylation | Transition metal catalysts | 5-Chloro-4-phenyl-1,2,3-thiadiazole |

Outlook on Novel Synthetic Methodologies and Strategic Applications in Chemical Research

Future research in the area of this compound is likely to focus on the development of more sustainable and efficient synthetic methodologies for its preparation. This could involve the use of milder and more environmentally friendly chlorinating agents or the development of one-pot procedures that combine the synthesis of the carboxylic acid and its conversion to the carbonyl chloride.

From a strategic applications perspective, the focus will likely be on the design and synthesis of novel thiadiazole derivatives with specific functional properties. In medicinal chemistry, this could involve the creation of targeted libraries of amides and esters for screening against various diseases, leveraging the known bioactivity of the 1,2,3-thiadiazole scaffold. In materials science, the incorporation of this thiadiazole unit into polymers or organic electronic materials could be explored for applications in sensors, organic light-emitting diodes (OLEDs), or photovoltaics. The continued investigation of this versatile building block will undoubtedly contribute to the advancement of both fundamental and applied chemical research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride, and how do reaction parameters influence yield?

- Methodology :

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for thiadiazole formation due to their ability to stabilize intermediates. highlights the use of DMF in analogous thiazole-triazole syntheses .

- Catalyst optimization : Acidic conditions (e.g., acetic acid) facilitate cyclization reactions, as shown in the synthesis of pyrazol-3-one derivatives .

- Temperature control : Reflux (e.g., 80–100°C) is critical for accelerating reactions while avoiding decomposition. For example, phenylhydrazine-based syntheses require reflux to achieve complete conversion .

- Yield monitoring : Track reaction progress via TLC (e.g., toluene/ethyl acetate/water systems) and optimize quenching times to maximize yield .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodology :

- IR spectroscopy : Confirm carbonyl (C=O, ~1700–1750 cm⁻¹) and thiadiazole (C-S, ~650–750 cm⁻¹) functional groups. validates IR for benzimidazole-thiazole derivatives .

- NMR analysis : Use - and -NMR to resolve aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ ~160–170 ppm). demonstrates NMR’s utility in structural elucidation of thiazole-phenyl systems .

- X-ray crystallography : For unambiguous confirmation of molecular geometry. reports single-crystal X-ray analysis (R factor = 0.053) to resolve dihedral angles in thiazole derivatives .

Q. How can researchers assess the purity of this compound during synthesis?

- Methodology :

- Thin-layer chromatography (TLC) : Use iodine vapor or UV visualization to confirm a single spot. employs TLC with toluene/ethyl acetate/water (8.7:1.2:1.1) for purity checks .

- Recrystallization : Ethanol or ethyl acetate is effective for removing byproducts. recrystallized pyrazol-3-one derivatives in ethanol to enhance purity .

Advanced Research Questions

Q. How can contradictions between experimental spectroscopic data and computational predictions be resolved?

- Methodology :

- Hybrid validation : Cross-reference NMR/IR data with X-ray crystallography (e.g., ’s R factor = 0.053 for thiazole-phenyl systems) .

- DFT calculations : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values. used computed vs. experimental elemental analysis to validate structures .

Q. What strategies are effective for designing bioactive derivatives of this compound?

- Methodology :

- Substituent variation : Modify the phenyl ring with electron-withdrawing (e.g., -F, -Br) or donating (-OCH₃) groups to modulate reactivity. synthesized fluorophenyl and bromophenyl thiazole derivatives to study substituent effects .

- Click chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties, as demonstrated in ’s acetamide-triazole hybrids .

Q. What mechanistic insights can be gained from studying the hydrolysis of this compound?

- Methodology :

- Kinetic studies : Monitor reaction rates under varying pH and solvent conditions. ’s reflux-based synthesis provides a framework for kinetic analysis .

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to simulate interactions with nucleophiles. ’s molecular docking of thiazole-triazole hybrids illustrates this approach .

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic acyl substitutions?

- Methodology :

- Steric maps : Generate X-ray-derived steric maps (e.g., ’s dihedral angle analysis) to identify hindered sites .

- Hammett studies : Correlate substituent σ values with reaction rates. ’s aryl-substituted thiazoles provide a basis for such analyses .

Data Contradiction Analysis

- Example : If -NMR reveals unexpected splitting in aromatic protons:

- Resolution : Perform NOESY or COSY to confirm coupling patterns. If unresolved, compare with X-ray data (e.g., ’s crystallographic confirmation of phenyl-thiazole geometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.